PM546 exhibits high photostability and a large fluorescence quantum yield, meaning it retains its fluorescent properties well and emits a high number of photons upon excitation. These characteristics make it ideal for fluorescence imaging applications in various fields:
The fluorescence properties of PM546 are sensitive to the surrounding environment, including factors like temperature, viscosity, and polarity. This sensitivity allows researchers to explore its potential in developing sensors for various applications:
Beyond the aforementioned applications, PM546 is also being explored for its potential in:
Pyrromethene 546 is a synthetic organic compound characterized by its distinct fluorescence properties. It has the empirical formula and is often utilized in laser dye applications due to its high photostability and efficient light absorption. The compound features a pyrrole ring structure, which contributes to its electronic properties, making it suitable for various optical applications, particularly in the field of photonics and laser technology.
Pyrromethene 546's primary mechanism of action lies in its fluorescence properties. Upon absorbing light energy, the molecule gets excited and then emits light at a longer wavelength (fluorescence). This emitted light can be detected using fluorescence microscopy or spectroscopy techniques. Researchers exploit this fluorescence to label and track various targets in biological systems, such as lipids in cell membranes []. The specific interaction between Pyrromethene 546 and its target molecules depends on the application and can involve hydrophobic interactions or electrostatic forces.
Pyrromethene 546 can be synthesized through various methods, including:
Pyrromethene 546 is primarily used in:
Studies on the interactions of Pyrromethene 546 with solvents reveal that it exhibits varying rates of radiative and non-radiative deactivation depending on solvent polarity and hydrogen bonding capabilities. High-polarity solvents tend to enhance radiative decay rates, while hydrogen bond donors can facilitate non-radiative pathways . These interactions are crucial for optimizing the compound's performance in practical applications.
Pyrromethene 546 shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Pyrromethene 567 | Similar pyrrole-based structure | Higher fluorescence quantum yield |
Pyrromethene 597 | Contains additional functional groups | Enhanced solubility in organic solvents |
BODIPY 493/503 | Related boron-dipyrromethene structure | Broad absorption spectrum |
Pyrromethene 546 is unique due to its specific balance of photostability and fluorescence efficiency, making it particularly valuable for laser dye applications compared to its analogs.
PM546 emerged from systematic efforts to optimize BODIPY dyes, first synthesized in the late 1980s through BF₂ complexation of methyl-substituted dipyrromethenes. Early studies in the 1990s highlighted its superior lasing efficiency compared to rhodamine derivatives, achieving 326 mW output at 526 nm under flash-lamp pumping. Unlike traditional dyes prone to aggregation, PM546's methyl substituents minimized intermolecular quenching, enabling stable performance in polar solvents like methanol and ethanol.
PM546 belongs to the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene family, characterized by a rigid, planar boron-dipyrromethene core. Its classification as a Type II BODIPY dye reflects:
Feature | PM546 | Standard BODIPY (e.g., BODIPY FL) |
---|---|---|
Core Structure | BF₂-dipyrromethene | BF₂-dipyrromethene |
Substituents | 1,3,5,7,8-pentamethyl | Variable (often aryl/alkyl) |
λ_abs (nm) | 493 | 500–650 |
Φ_f | 0.85–0.95 | 0.6–0.9 |
Pyrromethene 546 represents a synthetic organic compound belonging to the class of boron-dipyrromethene complexes, specifically categorized as a BODIPY dye (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) . The compound possesses the molecular formula C14H17BF2N2 with a molecular weight of 262.11 g/mol [1] [4]. The systematic name for this compound is [(3,5-Dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane [1].
The molecular architecture of Pyrromethene 546 is characterized by a dipyrromethene core complexed with boron . The structure consists of two pyrrole rings connected through a methine bridge, with the boron atom coordinated to both nitrogen atoms of the pyrrole rings and two fluorine atoms [10]. Theoretical calculations using density functional theory have revealed that the chromophore can be identified as a cyclic cyanine-like structure with planar pyrrole rings [20]. The two pyrrole rings are not exactly disposed in the same plane, and the small deviation from planarity can be ascribed to steric hindrance between the central methyl substituent and the adjacent methyl groups at positions 1 and 7 of the aromatic ring [20].
The compound features five methyl substituents: one at the meso-position (position 8) and four methyl groups at positions 1, 3, 5, and 7 of the dipyrromethene framework [10]. This pentamethyl substitution pattern is denoted as 1,3,5,7,8-pentamethylpyrromethene-difluoroborate complex [17] [19]. The boron center adopts a tetrahedral geometry, coordinated by two nitrogen atoms from the dipyrromethene ligand and two fluorine atoms [10].
Pyrromethene 546 exhibits a melting point range of 259-261°C, indicating considerable thermal stability [17] [19]. The compound presents as a pale yellow to yellow red crystalline powder under ambient conditions [7]. The high melting point reflects the rigid planar structure and strong intramolecular coordination within the boron-dipyrromethene framework [17].
The stability characteristics of Pyrromethene 546 have been extensively studied under various conditions. The compound demonstrates excellent photostability compared to other laser dyes, particularly in polar solvents with high hydrogen-bond donor capacity [8]. In methanol solutions, Pyrromethene 546 shows markedly enhanced photostability, with the loss of fluorescence requiring approximately 7 weeks under continuous illumination conditions [12]. When photostability was determined by the number of flashlamp pulses required to lower laser power efficiency by 50 percent, the compound in methanol or ethanol was discovered to be much more photostable than other known laser dyes for the spectral region 530-560 nm [12].
The compound shows resistance to photobleaching due to its more positive oxidation potential compared to other organic dyes [13]. The excitation to the first excited singlet state does not cause important changes in the geometrical parameters, as experimentally corroborated by the small Stokes shift observed in spectroscopic measurements [20].
The solubility characteristics of Pyrromethene 546 vary significantly across different solvent systems, reflecting its lipophilic nature [16] [18]. The compound demonstrates excellent solubility in organic solvents while remaining insoluble in water [18].
Solvent | Solubility at 25°C | Reference |
---|---|---|
p-Dioxane | 4.4 g/liter | [17] |
N,N-Dimethylformamide | 2.0 g/liter | [17] |
Methanol | 120 mg/liter | [17] |
Ethanol | 74 mg/liter | [17] |
Ethylene Glycol | <30 mg/liter | [17] |
Dimethyl Sulfoxide | 4 mg/mL (15.26 mM) | [18] |
Water | Insoluble | [18] |
The solubility pattern indicates that Pyrromethene 546 exhibits highest solubility in aprotic polar solvents such as p-dioxane and dimethylformamide [17]. The moderate solubility in protic solvents like methanol and ethanol suggests the formation of hydrogen bonding interactions that stabilize the compound in solution [8]. The compound is not soluble in pure water or in water-rich water/ethanol mixtures [8], which is consistent with its classification as a lipophilic fluorescent probe [16].
The electronic structure of Pyrromethene 546 has been extensively characterized through both experimental and computational methods. Density functional theory calculations using the B3LYP/6-31G method have provided detailed insights into the frontier molecular orbitals and electronic properties [10].
Electronic Property | Value | Method | Reference |
---|---|---|---|
Energy Gap (ΔE) | 3.03 eV | TD-DFT | [10] |
Dipole Moment (Ground State S0) | 5.1491 D | DFT B3LYP/6-31G | [10] |
Dipole Moment (Excited State S1) | 3.9612 D | CIS | [10] |
Change in Dipole Moment (Δμ) | 1.18 D | Calculated | [10] |
Absorption Maximum | 493 nm | Experimental (Methanol) | [1] [17] |
Molar Extinction Coefficient | 7.9×10⁴ L mol⁻¹ cm⁻¹ | Experimental (Methanol) | [1] [17] |
The calculated contour maps of the electronic density in the highest occupied molecular orbital and lowest unoccupied molecular orbital states reveal important augmentation of the electronic density in the central carbon atom of the methine bridge [10]. The transition between the ground state and the first excited singlet state exclusively involves the highest occupied molecular orbital and lowest unoccupied molecular orbital states [10] [20].
The absorption spectrum of Pyrromethene 546 in methanol shows a sharp, intense band at 493 nm with a molar extinction coefficient of 7.9×10⁴ L mol⁻¹ cm⁻¹ [1] [17]. The electronic spectroscopy reveals that the wavenumber of the absorption and fluorescence maxima depends not only on the general solvent effect but also on specific hydrogen-bond solute/solvent interactions which stabilize several resonances of the dipyrromethene-boron difluoride chromophore [8].
The energy gap calculated by time-dependent density functional theory is 3.03 eV, which corresponds well with experimental observations [10]. The theoretical calculations show that the dipole moment decreases from the ground state to the excited state by 1.18 D, indicating a redistribution of electron density upon electronic excitation [10].
The electrochemical properties of Pyrromethene 546 have been investigated to understand its oxidation and reduction behavior. The compound exhibits moderate electron-donating characteristics, with a half-wave oxidation potential that influences its photoinduced electron transfer processes [14]. Selected pyrromethene dyes, including Pyrromethene 546, have been found to be moderately good electron donors [14].
The oxidation behavior of Pyrromethene 546 involves the formation of a dye radical cation, which displays a sharp absorption band at 410 nm [14]. This radical cation species has been identified using transient absorption spectroscopy and is found to be insensitive toward oxygen [14]. The formation of the radical cation occurs through photoinduced electron transfer processes when the compound is exposed to electron acceptors such as methyl viologen or pyromellitic dianhydride [14].
Secondary electron transfer processes involving the reduction of oxygen and producing superoxide radical anion have been suggested for Pyrromethene 546 [14]. Oxygen plays a critical role in the photochemistry of pyrromethene dyes as it induces intersystem crossing to generate the dye triplet state and gives rise to products of oxidation [14]. The compound shows resistance to oxidative degradation due to its more positive oxidation potential compared to other organic fluorophores [13].
The substitution chemistry of Pyrromethene 546 involves several reaction pathways that modify the electronic and photophysical properties of the compound. The most common approach to introduce substituents involves nucleophilic substitution reactions at specific positions of the BODIPY core [13].
Halogenation reactions represent a significant class of substitution reactions for Pyrromethene 546. Bromination of the compound can occur at the 2 and 6 positions, yielding dibromination products [13]. The introduction of bromo substituents onto the dipyrromethene core causes a significant red shift of both the ultraviolet-visible absorption and emission maxima, and quenches the fluorescence quantum yield via the heavy atom effect [13].
Direct carbon-hydrogen functionalization reactions have been developed for BODIPY compounds including Pyrromethene 546. These reactions involve palladium-mediated carbon-hydrogen functionalization, providing a direct route to extend the conjugation of the BODIPY core without requiring halogenated or metalated intermediates [13]. Cation radical accelerated oxidative nucleophilic α-hydrogen substitution reactions have been developed, enabling direct carbon-hydrogen alkoxylation with alcohols [25].
Nucleophilic substitution at the boron center represents another important reaction pathway. The boron-fluorine bonds in Pyrromethene 546 can be cleaved and substituted with boron-carbon, boron-nitrogen, or boron-oxygen bonds using appropriate nucleophiles [27]. The lower strength of boron-chloride bonds makes them more susceptible to nucleophilic attacks compared to boron-fluoride bonds, enabling fast and efficient substitutions [27].
The complexation chemistry of Pyrromethene 546 centers on the coordination behavior of the boron atom within the dipyrromethene framework. The compound is formed through the complexation of dipyrromethene with boron trifluoride etherate, resulting in the characteristic tetrahedral boron center coordinated by two nitrogen atoms and two fluorine atoms .
The complexation mechanism involves the initial formation of the dipyrromethene ligand, followed by coordination to the boron center [21]. The synthesis typically employs boron trifluoride etherate as the boron source, which coordinates to the nitrogen atoms of the dipyrromethene system while retaining two fluorine atoms . This complexation stabilizes the π-electron system and enhances the photophysical properties of the resulting compound .
Metal complexation studies have revealed that Pyrromethene 546 can participate in secondary complexation reactions through modification of its substituents. When appropriately functionalized, BODIPY derivatives can form complexes with various metal ions including mercury, zinc, and transition metals [13]. The complexation occurs through additional chelating groups introduced to the BODIPY framework rather than through direct coordination to the boron center [13].
The complexation mechanisms also involve hydrogen bonding interactions with protic solvents. Specific hydrogen-bond solute/solvent interactions stabilize several resonances of the dipyrromethene-boron difluoride chromophore, affecting both the electronic structure and photophysical properties [8]. These interactions are particularly pronounced in polar solvents with high hydrogen-bond donor capacity, leading to enhanced photostability and optimized laser efficiency [8].
Irritant